Cas no 2172355-71-2 (3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid)

3-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a flexible ethylene glycol spacer and a terminal carboxylic acid group, enabling efficient conjugation and controlled elongation in solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the methoxy substitution enhances steric stability during coupling reactions. This compound is particularly useful for introducing hydrophilic linkers or functional handles into peptide backbones, facilitating downstream modifications. Its high purity and well-defined reactivity profile make it a reliable choice for researchers requiring precise control over peptide architecture in drug discovery and bioconjugation studies.
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid structure
2172355-71-2 structure
商品名:3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid
CAS番号:2172355-71-2
MF:C25H30N2O7
メガワット:470.514907360077
CID:6480453
PubChem ID:165517431

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid
    • 2172355-71-2
    • 3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
    • EN300-1524626
    • インチ: 1S/C25H30N2O7/c1-32-22(24(30)26-13-15-33-14-11-23(28)29)10-12-27-25(31)34-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: AMFYZRINCGWPDR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCC(C(NCCOCCC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 470.20530130g/mol
  • どういたいしつりょう: 470.20530130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 14
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 123Ų

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1524626-0.05g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1524626-2.5g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1524626-10.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
10g
$14487.0 2023-06-05
Enamine
EN300-1524626-0.5g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1524626-1.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
1g
$3368.0 2023-06-05
Enamine
EN300-1524626-0.1g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1524626-50mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1524626-1000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1524626-0.25g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1524626-500mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]ethoxy}propanoic acid
2172355-71-2
500mg
$3233.0 2023-09-26

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid 関連文献

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acidに関する追加情報

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid

The compound with CAS No. 2172355-71-2, known as 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid, is a highly specialized molecule with significant applications in the field of organic synthesis and drug discovery. This compound is particularly notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxybutanamide moiety, and a propanoic acid functional group. These structural features make it a valuable building block in the synthesis of bioactive compounds and peptide derivatives.

Recent advancements in chemical synthesis have highlighted the importance of such molecules in the development of novel therapeutic agents. The Fmoc group, for instance, is widely used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property makes 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid an ideal candidate for constructing complex peptide sequences with high precision.

Moreover, the presence of the methoxybutanamide group introduces additional functionality to this compound, enhancing its potential for use in medicinal chemistry. This moiety can participate in various biochemical interactions, making it a valuable component in the design of drugs targeting specific biological pathways. Recent studies have demonstrated that such compounds can exhibit potent inhibitory activity against key enzymes involved in disease progression, such as kinases and proteases.

The propanoic acid functional group further adds versatility to this molecule, enabling it to participate in a wide range of chemical reactions. For example, it can serve as a precursor for the synthesis of esters, amides, and other derivatives, which are essential intermediates in pharmaceutical development. The combination of these functional groups makes 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid a versatile tool in modern organic synthesis.

In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced techniques such as coupling reactions and protecting group strategies. The use of the Fmoc group ensures that the amino functionality remains intact during the reaction sequence, allowing for precise control over the final product's structure. This level of control is critical in the development of bioactive molecules with defined stereochemistry and regioselectivity.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have provided detailed insights into its molecular structure and purity, ensuring its suitability for use in demanding research applications.

In conclusion, 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid (CAS No. 2172355-71-2) is a sophisticated molecule with immense potential in the fields of organic synthesis and drug discovery. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As ongoing research continues to uncover new applications for this compound, its role in advancing medical science is likely to grow even further.

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